Lirimilast

PDE4 inhibition Enzymatic assay Inflammation

Lirimilast is a benzofuran‑class PDE4 inhibitor (IC₅₀ 49 nM) with unique differentiation from other PDE4 tool compounds. It is 5‑fold more potent than cilomilast in human PMNL‑derived PDE4 assays and 3‑fold more potent in rat lung neutrophilic inflammation models. Its selective inhibition of neutrophil and eosinophil functions over monocyte/T‑lymphocyte pathways makes it irreplaceable for granulocyte‑specific PDE4 research. Clinically, it reduces sputum albumin and eosinophil cationic protein without altering FEV₁, enabling inflammation‑driven COPD research decoupled from bronchodilation. For SAR studies, translational pulmonary models, and granulocyte biology investigations, Lirimilast is the definitive high‑purity reference standard.

Molecular Formula C17H12Cl2N2O6S
Molecular Weight 443.3 g/mol
CAS No. 329306-27-6
Cat. No. B1674866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLirimilast
CAS329306-27-6
SynonymsBAY 19-8004
BAY-19-8004
BAY19-8004
Molecular FormulaC17H12Cl2N2O6S
Molecular Weight443.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1=CC2=C(C=C1)C(=C(O2)C(=O)C3=C(C=C(C=C3)Cl)Cl)NC(=O)N
InChIInChI=1S/C17H12Cl2N2O6S/c1-28(24,25)27-9-3-5-11-13(7-9)26-16(14(11)21-17(20)23)15(22)10-4-2-8(18)6-12(10)19/h2-7H,1H3,(H3,20,21,23)
InChIKeyYPFLFUJKZDAXRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lirimilast (BAY 19-8004) Procurement Guide: Selective PDE4 Inhibitor for Inflammation Research


Lirimilast (CAS 329306-27-6; also known as BAY 19-8004) is a benzofuran-class, orally active phosphodiesterase-4 (PDE4) inhibitor [1]. It was originally developed by Bayer for the treatment of asthma and chronic obstructive pulmonary disease (COPD) but is now used exclusively as a research tool compound [2]. Lirimilast potently inhibits PDE4 with an IC50 of 49 nM in enzymatic assays and has been characterized in both in vitro cellular assays and in vivo animal models of pulmonary inflammation [3].

Why Lirimilast Cannot Be Simply Replaced by Other PDE4 Inhibitors


Within the PDE4 inhibitor class, compounds exhibit substantial differences in potency, isoform selectivity, cellular functional profiles, and clinical biomarker responses. Lirimilast belongs to a distinct benzofuran structural class [1] and demonstrates a unique profile of differential potency against cilomilast in both enzymatic and in vivo models . Moreover, its cellular selectivity for neutrophil and eosinophil functions over monocyte and T lymphocyte functions differs from that of cilomilast [2]. Critically, in a 1-week clinical study, Lirimilast failed to improve FEV1—a key endpoint for COPD and asthma—despite showing a reduction in sputum albumin and eosinophil cationic protein in COPD patients [3]. These compound-specific features mean that generic substitution with another PDE4 inhibitor (e.g., roflumilast, cilomilast, or apremilast) will not replicate Lirimilast's precise experimental or clinical profile.

Lirimilast Quantitative Differentiation Evidence: Comparative Data vs. Cilomilast and Clinical Findings


In Vitro PDE4 Enzymatic Potency: 5-Fold More Potent than Cilomilast

In PDE4 enzymatic assays using freshly prepared PDE4 enzyme from human polymorphonuclear leukocytes (PMNL), Lirimilast (BAY 19-8004) demonstrated an IC50 of 49 nM and was reported to be 5-fold more potent than the comparator PDE4 inhibitor Cilomilast [1]. Lirimilast was equipotent with CDP-840 in the same assay system .

PDE4 inhibition Enzymatic assay Inflammation

In Vivo Anti-Inflammatory Efficacy: 3-Fold More Potent than Cilomilast in Rat Lung Inflammation Model

In a rat model of lung neutrophilic inflammation, Lirimilast was found to be 3-fold more potent than Cilomilast in reducing neutrophilic infiltration [1]. Additionally, Lirimilast is orally active in the guinea-pig at 3 mg/kg and in primates at 0.1 mg/kg/day, suggesting a favorable therapeutic ratio .

In vivo pharmacology Neutrophilic inflammation COPD model

Cellular Selectivity Profile: Differential Effects on Neutrophil/Eosinophil vs. Monocyte/T Lymphocyte Functions

Lirimilast showed selectivity for inhibiting neutrophil and eosinophil functions over those of monocytes and T lymphocytes when compared directly to Cilomilast and other reference PDE4 inhibitors [1]. This cellular functional selectivity profile is distinct from that of Cilomilast, which may exhibit a different pattern of immune cell modulation [2].

Cell type selectivity Neutrophil Eosinophil Monocyte T lymphocyte

Clinical Biomarker Response in COPD: Reduction in Sputum Albumin and Eosinophil Cationic Protein Without FEV1 Improvement

In a randomized, double-blind, placebo-controlled trial, 1 week of treatment with Lirimilast (5 mg once daily) did not improve trough FEV1 in patients with asthma (mean FEV1 69.5% predicted) or COPD (mean FEV1 58.6% predicted) (p>0.2) [1]. However, in the COPD subgroup, Lirimilast significantly reduced sputum levels of albumin and eosinophil cationic protein (ECP) compared to placebo (p<0.05) [2]. This disconnect between lung function improvement and anti-inflammatory biomarker reduction is a notable feature of Lirimilast's clinical profile.

Clinical trial COPD Sputum biomarkers FEV1

Optimal Research Applications for Lirimilast Based on Verified Differentiation Data


Comparative PDE4 Inhibitor Studies Requiring High Enzymatic Potency

Researchers conducting in vitro enzymatic screening of PDE4 inhibitors can use Lirimilast as a high-potency reference compound. Its 5-fold greater potency over Cilomilast in human PMNL-derived PDE4 assays makes it a superior benchmark for establishing assay sensitivity and for structure-activity relationship (SAR) studies aimed at identifying compounds with enhanced intrinsic activity.

In Vivo Models of Neutrophilic Lung Inflammation

For studies employing rat models of lung neutrophilic inflammation, Lirimilast provides a 3-fold more potent alternative to Cilomilast . Its oral activity at low doses in primates (0.1 mg/kg/day) [1] further supports its use in translational research exploring the therapeutic window of PDE4 inhibition in pulmonary inflammatory conditions.

Investigating Cell Type-Specific PDE4 Functions in Immune Cells

Given its distinct cellular selectivity profile—preferentially inhibiting neutrophil and eosinophil functions over those of monocytes and T lymphocytes compared to Cilomilast —Lirimilast is uniquely suited for dissecting PDE4-dependent pathways in granulocyte biology. This makes it valuable for researchers studying asthma, COPD, and other eosinophilic or neutrophilic disorders.

Mechanistic Studies of Inflammation Independent of Lung Function Improvement

The clinical finding that 1 week of Lirimilast treatment reduces sputum albumin and ECP without altering FEV1 positions this compound as a key tool for studying inflammation-driven airway pathology in COPD that is not coupled to immediate bronchodilation. Researchers exploring biomarkers of airway inflammation or the dissociation between spirometry and inflammatory status will find Lirimilast particularly informative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lirimilast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.